molecular formula C16H18N2OS B4616783 N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide

N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No. B4616783
M. Wt: 286.4 g/mol
InChI Key: DSALOGPSLIXCNA-UHFFFAOYSA-N
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Description

The research into thiazole derivatives, including compounds like "N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide," is driven by their potential applications in various fields, such as medicinal chemistry and materials science. These compounds are of interest due to their diverse biological activities and unique chemical properties.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and the incorporation of various functional groups to achieve the desired chemical structure. For example, the synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides starting from basic precursors demonstrates the complexity and versatility of these synthesis routes (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by X-ray crystallography, which provides detailed insights into their conformation and molecular interactions. For instance, the study of the crystal structure of related compounds has revealed non-planar configurations and significant delocalization of π-electron density within the thiazole ring, indicating the impact of substitution patterns on molecular geometry (Boechat et al., 2016).

Chemical Reactions and Properties

Thiazole derivatives undergo a variety of chemical reactions, including cyclopropanation, which is critical for introducing cyclopropane rings into the molecule. Such reactions are pivotal for modifying the chemical and biological properties of the compounds (Li et al., 1992).

Scientific Research Applications

Anticancer Activity

A study by Ravinaik et al. (2021) discussed the design, synthesis, and evaluation of a series of compounds similar in structure to the queried chemical, with moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). Another study by Gomha et al. (2017) synthesized novel pharmacophores containing thiazole moiety, showing potent anticancer activities, especially against Hepatocellular carcinoma cell line (HepG-2) (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Antimicrobial and Antioxidant Studies

Raghavendra et al. (2016) synthesized compounds incorporating cyclopropane and evaluated them for their antimicrobial and antioxidant activities, finding significant effectiveness against both bacterial and fungal strains, as well as profound antioxidant potential (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).

Synthesis of Novel Compounds

A study by Nötzel et al. (2001) presented a new and efficient method to access thiazoline‐4‐carboxylates and cysteine derivatives incorporating cyclopropane groups, expanding the toolbox for synthesizing cyclic compounds with potential biological activity (Nötzel, Labahn, Es-Sayed, & Meijere, 2001).

Mechanistic Probes and Synthesis Techniques

Loeppky and Elomari (2000) discussed the synthesis of N-cyclopropyl-N-alkylanilines as mechanistic probes in the nitrosation of N,N-dialkyl aromatic amines, highlighting the chemical reactivity and potential application of compounds with a cyclopropanecarboxamide moiety in understanding chemical reactions (Loeppky & Elomari, 2000).

properties

IUPAC Name

N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-3-11-4-6-12(7-5-11)14-10(2)20-16(17-14)18-15(19)13-8-9-13/h4-7,13H,3,8-9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSALOGPSLIXCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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